REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[CH2:7]=O.[CH:9]1[C:14](=[O:15])[C:13]([OH:16])=[CH:12][O:11][C:10]=1[CH2:17][OH:18]>C(O)C>[O:4]1[CH2:5][CH2:6][N:1]([CH2:7][C:12]2[O:11][C:10]([CH2:17][OH:18])=[CH:9][C:14](=[O:15])[C:13]=2[OH:16])[CH2:2][CH2:3]1
|
Name
|
|
Quantity
|
8.3 g
|
Type
|
reactant
|
Smiles
|
C1=C(OC=C(C1=O)O)CO
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
|
Quantity
|
6.4 mL
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring at room temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred for 30 minutes in the same temperature
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The formed crystals were taken out by filtration
|
Type
|
WASH
|
Details
|
washed in succession with ethanol and ether
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
O1CCN(CC1)CC1=C(C(C=C(O1)CO)=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |